CID 16217147
Overview
Description
CID 16217147 is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound, also known as 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, belongs to the class of phenethylamines and has been synthesized using various methods. In
Scientific Research Applications
Legal and Ethical Frameworks
The legal and copyright frameworks surrounding scientific research emphasize the importance of reproducibility and open licensing to facilitate scientific innovation and collaboration. Stodden proposes a reproducible research standard to encourage the sharing of all components of scientific scholarship, including data, code, and experimental designs, to promote greater collaboration and engagement within the scientific community (Stodden, 2009).
Data Sharing Practices
Data sharing among scientists is crucial for verification of results and extending research from prior findings. Tenopir et al. (2011) explored scientists' data sharing practices and perceptions, identifying barriers to data sharing, such as insufficient time and lack of funding, and highlighted the importance of support from organizations for data management to enhance long-term preservation and accessibility of data (Tenopir et al., 2011).
Methodological Challenges in Developmental Research
In studying child and adolescent development, Hamaker et al. (2020) discuss the methodological challenges of aligning research goals with appropriate research designs and techniques. This insight is crucial for conducting research on specific compounds or identifiers like CID 16217147, as it emphasizes the importance of choosing methodologies that match the research objectives to ensure meaningful and reproducible results (Hamaker et al., 2020).
Open Licensing for Scientific Innovation
Stodden also discusses the gap in current licensing and copyright structures for scientific research and proposes the Reproducible Research Standard (RRS) to facilitate the sharing of scientific works and encourage reproducible scientific investigations. This approach could be relevant for managing and disseminating research findings related to CID 16217147 (Stodden, 2009).
Accelerating Scientific Discoveries
Hackathons have been identified as a means of accelerating scientific discoveries and knowledge transfer, showcasing how collaborative efforts can enhance the analytical processing of data and drive reproducibility of scientific analyses. Such collaborative models could be instrumental in research involving CID 16217147 (Ghouila et al., 2018).
properties
InChI |
InChI=1S/C4H8BCl2O2/c6-5(7)9-3-1-8-2-4-9/h1-4H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHUJHTVUTWQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([O+]1CCOCC1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584260 | |
Record name | Dichloro(1,4-dioxane-kappaO~1~)hydridoboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16217147 | |
CAS RN |
252265-33-1 | |
Record name | Dichloro(1,4-dioxane-kappaO~1~)hydridoboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 252265-33-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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